molecular formula C20H21ClO3 B1673822 7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol CAS No. 102612-16-8

7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol

Cat. No. B1673822
M. Wt: 344.8 g/mol
InChI Key: PLRQEJPVGOQVSJ-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as quinoline and acridone derivatives, are known to have a broad spectrum of biological activity and are of great interest to scientists . They are often used in drug research and development due to their versatile applications in the fields of industrial and synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FT-IR) and Raman spectroscopy are commonly used to investigate the vibrational frequencies of molecules, which can provide information about their structure .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, acridine derivatives have been shown to act as DNA intercalators and to inhibit topoisomerase or telomerase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

5-Lipoxygenase Inhibition7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol, also known as L-656,224, has been identified as a potent inhibitor of leukotriene biosynthesis, which is significant in the context of asthma and peripheral pain treatment. This compound demonstrates select

Scientific Research Applications of 7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol

5-Lipoxygenase Inhibition

7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol, also known as L-656,224, has been identified as a potent inhibitor of leukotriene biosynthesis, which is significant in the context of asthma and peripheral pain treatment. This compound demonstrates selectivity for 5-lipoxygenase, an enzyme involved in the inflammatory response, and has been shown to have oral activity against rat paw hyperalgesia, dyspnea in sensitized rats, and bronchoconstriction in squirrel monkeys, suggesting its potential in treating asthma and pain (Belanger et al., 1987).

β-Amyloid Aggregation Inhibition

Another derivative of this compound has been synthesized as a potent β-amyloid aggregation inhibitor. β-Amyloid aggregation is a key factor in the development of Alzheimer's disease, making this application particularly relevant for neurodegenerative disease research (Choi et al., 2003).

Antitumor and Antimicrobial Activity

Compounds related to 7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol have been isolated from marine endophytic fungi and shown to exhibit moderate antitumor and antimicrobial activities. This indicates a potential use in developing new therapeutic agents for cancer and infectious diseases (Xia et al., 2011).

Anti-Tobacco Mosaic Virus Activity

Derivatives of this compound have demonstrated anti-tobacco mosaic virus (anti-TMV) activity, with one compound showing an inhibition rate better than the positive control. This suggests a potential application in agriculture, specifically in the protection of plants against viral diseases (Du et al., 2017).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be toxic or hazardous if ingested, inhaled, or come into contact with skin .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, quinoline and its analogues have been studied for their potential use in the treatment of various diseases, including cancer, bacterial, parasitic, viral, and Alzheimer’s diseases .

properties

IUPAC Name

7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO3/c1-4-5-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-6-8-15(23-3)9-7-13/h6-9,11,22H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRQEJPVGOQVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC=C(C=C3)OC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145357
Record name L 656224
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol

CAS RN

102612-16-8
Record name L 656224
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102612168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 656224
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
Reactant of Route 2
7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
Reactant of Route 3
7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
Reactant of Route 4
7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
Reactant of Route 5
7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
Reactant of Route 6
7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol

Citations

For This Compound
8
Citations
P Belanger, A Maycock, Y Guindon… - Canadian journal of …, 1987 - cdnsciencepub.com
Le L-656,224 (7-chloro-2-[(4-méthoxyphényl)méthyl]-3-méthyl-5-propyl-4-benzofuranol) a été un puissant inhibiteur de la biosynthèse des leucotriènes dans les leucocytes intacts et les …
Number of citations: 28 cdnsciencepub.com
KD Rainsford - Journal of pharmacy and pharmacology, 1999 - academic.oup.com
The leukotrienes, platelet activating factor and intracellular calcium have been implicated in the development of gastro-intestinal lesions induced by non-steroidal anti-inflammatory …
Number of citations: 46 academic.oup.com
S Charleson, P Prasit, S Léger, JW Gillard… - Molecular …, 1992 - researchgate.net
A binding assay has been developed to measure the affinity of leukotriene synthesis inhibitors for 5-lipoxygenase-activating protein (FLAP), using human leukocyte membranes as the …
Number of citations: 66 www.researchgate.net
Z Shraga-Levine, D Ben-Menahem… - Biochemical …, 1996 - portlandpress.com
The cross-talk of arachidonic acid (AA) and its lipoxygenase products with protein kinase Cβ (PKCβ) mRNA levels during the action of gonadotropin-releasing hormone (GnRH) was …
Number of citations: 16 portlandpress.com
AW Ford-Hutchinson - Lipoxygenases and their Products, 1991 - books.google.com
As described in detail earlier in this book, leukotrienes have selective and potent activities that are induced through the activation of structurally specific, high affinity receptors in various …
Number of citations: 10 books.google.com
D Ben-Menahem, Z Shraga-Levine, R Limor… - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received July 28, 1994® abstract: The role of arachidonic acid (AA) and its lipoxygenase metabolites in gonadotropin releasing hormone (GnRH) induced a-…
Number of citations: 34 pubs.acs.org
H Dan-Cohen, Y Sofer, ML Schwartzman… - Biochemistry, 1992 - ACS Publications
Department of Biochemistry, Tel Aviv University, Tel Aviv 69978, Israel, Department of Life Sciences, Bar lian University, Ramat Gan 52900, Israel, Deparment of Pharmacology, New …
Number of citations: 19 pubs.acs.org
SF von Weikersthal, ME Hickman, SB Hladky… - … et Biophysica Acta (BBA …, 1997 - Elsevier
Iodide efflux, an index of anion permeability, has been monitored in cultured rat brain endothelial cells. Following hypotonicity-induced swelling, large, rapid increases in permeability …
Number of citations: 9 www.sciencedirect.com

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